molecular formula C16H34O2 B1329467 1,16-Hexadecanediol CAS No. 7735-42-4

1,16-Hexadecanediol

Cat. No. B1329467
CAS RN: 7735-42-4
M. Wt: 258.44 g/mol
InChI Key: GJBXIPOYHVMPQJ-UHFFFAOYSA-N
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Description

1,16-Hexadecanediol is a long-chain diol with hydroxyl groups at both ends of a sixteen-carbon alkane chain. It is a compound of interest due to its potential applications in various fields, including polymer synthesis and phase transition materials. The studies provided offer insights into the synthesis, molecular structure, and physical properties of compounds related to 1,16-hexadecanediol, as well as its analogs and derivatives.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, a dimeric hydroxobridged erbium(III) complex was synthesized using hexacyclen with erbium(III) trifloromethanesulfonate in acetonitrile, which is structurally related to the hexadecanediol family due to the presence of a long cyclic chain . Another study focused on the conversion of 1,2,6-hexanetriol to 1,6-hexanediol, a compound structurally similar to 1,16-hexadecanediol, using a two-step procedure from 5-hydroxymethylfurfural (HMF) with various catalysts, highlighting the potential for bio-based production of long-chain diols .

Molecular Structure Analysis

The molecular structure of compounds similar to 1,16-hexadecanediol has been analyzed through crystallography. For example, the crystal structure of 1,16-dibromohexadecane, which has a similar carbon chain length to 1,16-hexadecanediol, was determined to have an all-trans zigzag hydrocarbon chain with a layer structure influenced by terminal bromine groups . This provides insight into how substituents can affect the overall crystal structure of long-chain alkanes.

Chemical Reactions Analysis

While the provided papers do not directly discuss chemical reactions involving 1,16-hexadecanediol, they do provide information on the reactivity of structurally related compounds. For instance, the synthesis of macrocyclic receptors for ATP binding involves the formation of complex structures from simpler polyamines, which could be analogous to reactions that 1,16-hexadecanediol might undergo in the formation of polymers or other macrostructures .

Physical and Chemical Properties Analysis

The physical properties of 1,16-hexadecanediol have been studied, particularly its phase transition behavior. It was found to exhibit a solid-solid phase transition, with X-ray diffraction and dielectric constant measurements suggesting a high-temperature rotator phase similar to that observed in other long-chain alcohols . This phase behavior is significant for applications that require materials with specific thermal properties.

Scientific Research Applications

Phase Transition and Structural Analysis

1,16-Hexadecanediol has been studied for its solid-solid phase transition properties. Research indicates that it exhibits a high-temperature phase, also referred to as a rotator phase, which is characterized by high dielectric constant values. This phase has been explored through X-ray diffraction experiments and dielectric constant measurements, presenting a detailed model of molecular arrangement in this high-temperature phase (Kobayashi & Nakamura, 1995).

Chemical Synthesis and Derivatives

In chemical synthesis, 1,16-Hexadecanediol has been utilized as a reactant. One application involved its reaction with potassium iodide to yield 1,16-Diiodohexadecane. Subsequent processes facilitated the introduction of a carbon-14 label, leading to the synthesis of 1-14C-17-iodoheptadecanoic acid. This process highlighted the compound's potential in the synthesis of radio-labeled compounds (Schultz, Machulla, & Feinendegen, 1989).

Biotechnological Applications

1,16-Hexadecanediol has found applications in biotechnology as well. It was involved in an oxygenation cascade catalyzed by cytochrome P450 52A3, where its conversion yielded multiple metabolites. This demonstrated its role in the terminal oxidation of n-alkanes to α,ω-dioic acids, showcasing its potential in enzymatic processes and biocatalysis (Scheller et al., 1998).

Crystal Structure Formation

The impact of 1,16-Hexadecanediol on crystal structure formation has been explored, particularly in α,γ‐Disubstituted n‐Alkanes. X-ray diffraction studies have revealed that the presence of terminal groups in such compounds significantly influences their crystal structure, suggesting the potential utility of 1,16-Hexadecanediol in materials science and crystallography (Kobayashi, Yamamoto, & Nakamura, 1995).

Surface Assembly and Molecular Interaction Studies

Investigations into the assembling behavior of 1,16-Hexadecanediol and other disubstituted alkane derivatives have provided insights into molecular interactions and surface assembly. Scanning Tunneling Microscopy (STM) studies have observed different supramolecular structures, emphasizing the compound's role in understanding intermolecular forces and molecular assembly processes (Xu et al., 2004).

properties

IUPAC Name

hexadecane-1,16-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34O2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18/h17-18H,1-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJBXIPOYHVMPQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCCO)CCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7064788
Record name 1,16-Hexadecanediol
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Molecular Weight

258.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1,16-Hexadecanediol

CAS RN

7735-42-4, 23079-20-1
Record name 1,16-Hexadecanediol
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Record name 1,16-Hexadecanediol
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Record name Urea, compounded with 1,16-hexadecanediol
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Record name 1,16-Hexadecanediol
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Record name 1,16-Hexadecanediol
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Record name Hexadecane-1,16-diol
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Record name 1,16-HEXADECANEDIOL
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Synthesis routes and methods I

Procedure details

Under an argon atmosphere, 16-Hexadecanolide (4.860 g, 18.5 mmol) in THF (80 mL) was added with stirring to a suspension of lithium aluminium hydride (1.280 g, 33.7 mmol, 1.8 eq.) in THF (160 mL) at 0° C. Stirring was continued at this temperature for 1 h and for 3 more hours at r.t. Potassium sodium tartrate solution was carefully dropped to this mixture with stirring. The phases were separated and the aqueous phase was extracted with diethyl ether (3×100 mL). The combined organic layer was dried over MgSO4. After evaporation of the solvent, the product was isolated as a white solid, which was used for the next step without purification. Yield: 4.598 g (96%).
Quantity
4.86 g
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160 mL
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Synthesis routes and methods II

Procedure details

The photoreceptors of Comparative Examples (2) through (8) were obtained in the same manner as Example 1 except that 1-heptanol, 1-octanol, ethylene glycol, 1,2-butanediol, 1,2-hexanediol, glycerin and 1,16-hexadecanediol were used in place of 1,4-butanediol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
593
Citations
H Kobayashi, N Nakamura - Crystal Research and Technology, 1995 - Wiley Online Library
It was found that 1,16‐hexadecanediol exhibited a solid‐solid phase transition. X‐ray diffraction experiments and dielectric constant measurements were carried out in order to …
Number of citations: 11 onlinelibrary.wiley.com
N Nakamura, T Yamamoto - Acta Crystallographica Section C …, 1994 - scripts.iucr.org
(IUCr) 1,16-Hexadecanediol, C16H34O2 Acta Crystallographica Section C Crystal Structure Communications 0108-2701 organic compounds Volume 50 Part 6 Pages 946-948 June 1994 …
Number of citations: 41 scripts.iucr.org
N Nakamura, T Sato - Acta Crystallographica Section C: Crystal …, 1999 - scripts.iucr.org
An all-trans conformation is observed in the hydro-carbon skeleton, C14H3002, and both terminal hydroxyl groups are also trans. The centrosymmetric molecules are arranged in a …
Number of citations: 18 scripts.iucr.org
G Maglio, C Marchetta… - … Chemistry and Physics, 1980 - Wiley Online Library
Copolyesters derived from adipic acid, trans‐3‐hexenedioic acid and 1,16‐hexadecanediol were prepared and investigated by means of X‐ray diffraction and DSC techniques. From …
Number of citations: 1 onlinelibrary.wiley.com
N Nakamura, K Uno, Y Ogawa - Acta Crystallographica Section E …, 2001 - scripts.iucr.org
In the molecular structure of the title compound, C19H40O2, one hydroxyl group adopts a gauche conformation with respect to the hydrocarbon skeleton which is all-trans, whereas the …
Number of citations: 11 scripts.iucr.org
N Nakamura, S Setodoi - Acta Crystallographica Section C: Crystal …, 1997 - scripts.iucr.org
The crystal structure analysis of 1,12-dodecanediol, C12H26O2, has been carried out by X-ray diffraction. Both hydroxyl groups show a trans conformation with respect to the …
Number of citations: 31 scripts.iucr.org
R Kalscheuer, S Uthoff, H Luftmann… - European journal of …, 2003 - Wiley Online Library
Acinetobacter calcoaceticus ADP1 possesses a bifunctional wax ester synthase/acyl‐CoA:diacylglycerol acyltransferase (WS/DGAT) catalyzing the biosynthesis of wax esters and …
Number of citations: 44 onlinelibrary.wiley.com
U Scheller, T Zimmer, D Becher, F Schauer… - Journal of Biological …, 1998 - ASBMB
Purified recombinant cytochrome P450 52A3 and the corresponding NADPH-cytochrome P450 reductase from the alkane-assimilating yeast Candida maltosa were reconstituted into …
Number of citations: 206 www.jbc.org
RD Gilbert, AM Johnson, RA Dean - Physiological and Molecular Plant …, 1996 - Elsevier
Magnaporthe grisea,the causative agent of rice blast disease, penetrates the host cuticle directly by way of a highly melanized attachment cell called an appressorium. The signals …
Number of citations: 327 www.sciencedirect.com
M Ramírez-Cardona, MP Falcón-León… - Microscopy and …, 2018 - cambridge.org
It has been known for a long time that α, ω-disubstituted linear alkanes displays and odd-even alternation effect in melting points [1-3]. Earlier studies showed higher melting points in …
Number of citations: 6 www.cambridge.org

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